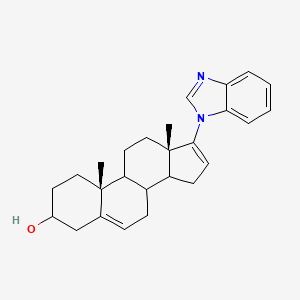
Tok-001;VN-124-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Tok-001 involves multiple steps, starting with the preparation of the steroidal backbone. The key intermediate, 3β-hydroxy-17-(1H-benzimidazole-1-yl)androsta-5,16-diene, is synthesized through a series of chemical reactions involving hydroxylation and benzimidazole formation . Industrial production methods for Tok-001 are still under development, but they generally follow the principles of medicinal chemistry to ensure high yield and purity .
Analyse Chemischer Reaktionen
Tok-001 undergoes various chemical reactions, including:
Oxidation: Tok-001 can be oxidized to form different metabolites, which are studied for their biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically derivatives of the original compound, which are then evaluated for their biological activity .
Wissenschaftliche Forschungsanwendungen
Tok-001 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying steroidal analogues and their interactions with various enzymes.
Medicine: The primary application of Tok-001 is in the treatment of castration-resistant prostate cancer.
Wirkmechanismus
Tok-001 exerts its effects through a unique triple mechanism of action:
Inhibition of CYP17: Tok-001 inhibits the enzyme CYP17, which is crucial for androgen synthesis.
Androgen Receptor Antagonism: It binds to the androgen receptor, preventing the activation of androgen-responsive genes.
Androgen Receptor Degradation: Tok-001 promotes the degradation of androgen receptors through the ubiquitin-proteasome pathway.
These mechanisms collectively disrupt the androgen receptor signaling pathway, which is essential for the growth and proliferation of prostate cancer cells .
Vergleich Mit ähnlichen Verbindungen
Tok-001 is often compared with other compounds used in prostate cancer treatment, such as:
Abiraterone: Like Tok-001, abiraterone inhibits CYP17 but does not promote androgen receptor degradation.
Enzalutamide: This compound also acts as an androgen receptor antagonist but lacks the CYP17 inhibitory activity of Tok-001.
Bicalutamide: Bicalutamide is another androgen receptor antagonist but does not induce androgen receptor degradation.
The uniqueness of Tok-001 lies in its triple mechanism of action, which makes it a more comprehensive therapeutic agent for castration-resistant prostate cancer .
Eigenschaften
Molekularformel |
C26H32N2O |
|---|---|
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
(10R,13S)-17-(benzimidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C26H32N2O/c1-25-13-11-18(29)15-17(25)7-8-19-20-9-10-24(26(20,2)14-12-21(19)25)28-16-27-22-5-3-4-6-23(22)28/h3-7,10,16,18-21,29H,8-9,11-15H2,1-2H3/t18?,19?,20?,21?,25-,26-/m0/s1 |
InChI-Schlüssel |
PAFKTGFSEFKSQG-OCFIHWFSSA-N |
Isomerische SMILES |
C[C@]12CCC(CC1=CCC3C2CC[C@]4(C3CC=C4N5C=NC6=CC=CC=C65)C)O |
Kanonische SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC=C4N5C=NC6=CC=CC=C65)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Pyrrolidinedicarboxylic acid, 4-[(2-chloro-6,7-diMethoxy-4-quinazolinyl)aMino]-, 1-(1,1-diMethylethyl) 3-ethyl ester, (3R,4S)-rel-](/img/structure/B14073214.png)
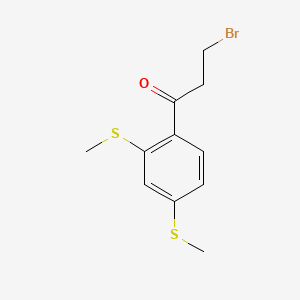
![1,1-Dideutero-1-[4-(1,1-difluoroethyl)-pyrimidin-5-yl]-methylamine hydrochloride](/img/structure/B14073233.png)

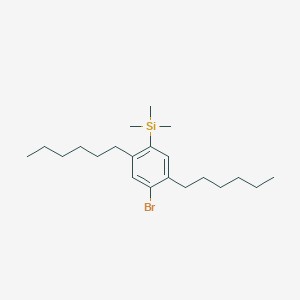
![Ethanol, 2-[(2,6-dimethylphenyl)amino]-](/img/structure/B14073243.png)
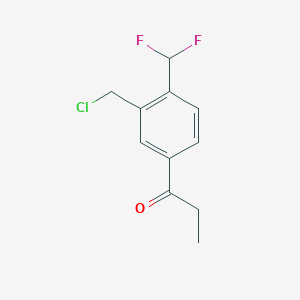
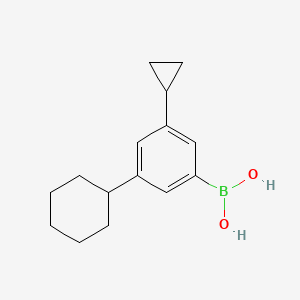
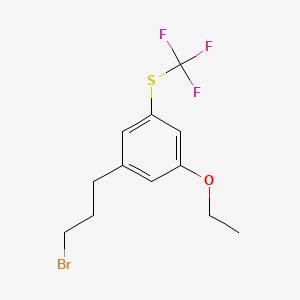
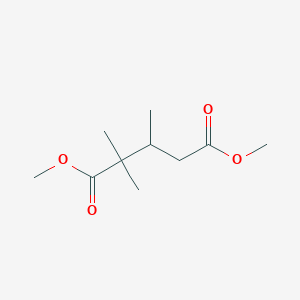
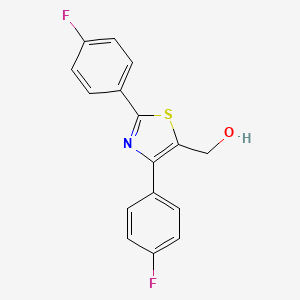
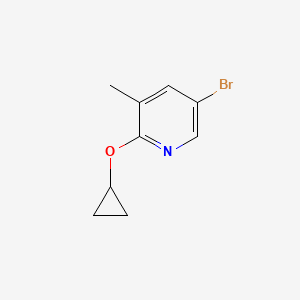
![16-[[(1S)-1-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]amino]-16-oxohexadecanoic acid](/img/structure/B14073275.png)
